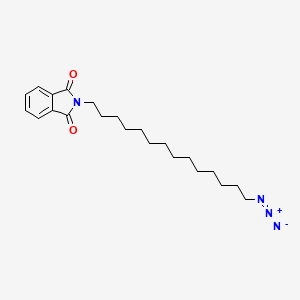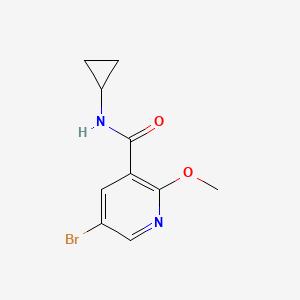
2-(14-azidotetradecyl)-2,3-dihydro-1H-isoindole-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(14-azidotetradecyl)-2,3-dihydro-1H-isoindole-1,3-dione is a useful research compound. Its molecular formula is C22H32N4O2 and its molecular weight is 384.524. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticancer Activity and Molecular Modelling
Isoindole-1,3(2H)-dione derivatives, including those with azido groups, have shown promising anticancer activities. These compounds exhibit cytotoxic effects on various cancer cell lines, such as HeLa, C6, and A549, with activity levels influenced by the substituents attached to the isoindole-1,3(2H)-dione core. Molecular modelling studies have helped in understanding the structure-activity relationships, guiding the synthesis of new compounds with potential as chemotherapeutic agents (Tan et al., 2020).
Synthesis of Polysubstituted Analogues
The synthesis of new polysubstituted isoindole-1,3-dione analogues has been explored, demonstrating the versatility of the isoindole-1,3-dione framework for generating diverse compounds. These syntheses involve innovative reactions and offer pathways to derivatives with potential for further biological evaluation (Tan et al., 2014).
Corrosion Inhibition
Isoindole-1,3-dione derivatives have been tested as corrosion inhibitors for metals, showing efficiency in protecting against corrosion in acidic environments. These findings suggest applications beyond pharmaceuticals, extending into materials science where corrosion resistance is crucial (Chadli et al., 2017).
Electroactive Properties for Energy Storage
Computational studies on isoindole-4,7-dione derivatives predict their potential as organic cathode materials for Li-ion batteries. The redox behavior of these molecules indicates their suitability for energy storage applications, highlighting the broad applicability of the isoindole-1,3-dione framework (Karlsson et al., 2012).
Green Chemistry Approaches
Innovative green chemistry approaches have been developed for the synthesis of isoindoline-1,3-dione derivatives. These methods emphasize environmental sustainability by utilizing non-toxic catalysts and bio-waste products, offering an eco-friendly alternative to traditional synthetic routes (Journal et al., 2019).
Propiedades
IUPAC Name |
2-(14-azidotetradecyl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N4O2/c23-25-24-17-13-9-7-5-3-1-2-4-6-8-10-14-18-26-21(27)19-15-11-12-16-20(19)22(26)28/h11-12,15-16H,1-10,13-14,17-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHUOZEXNRHVPMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCCCCCCCCCCCN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-oxo-2H-pyran-5-carboxamide](/img/structure/B2750582.png)
![N-(3-(3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)ureido)phenyl)acetamide](/img/structure/B2750583.png)





![ethyl 2-(3-(3-chlorobenzo[b]thiophene-2-carbonyl)thioureido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2750595.png)



![Methyl 4-((3-carbamoyl-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamoyl)benzoate hydrochloride](/img/structure/B2750602.png)
![Ethyl 3-bromoimidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B2750603.png)
![2-[[1-[(2-Bromophenyl)methyl]piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2750605.png)
